molecular formula C12H9N3 B1598785 1-Phenyl-1H-imidazo[4,5-c]pyridine CAS No. 61532-35-2

1-Phenyl-1H-imidazo[4,5-c]pyridine

Cat. No. B1598785
CAS RN: 61532-35-2
M. Wt: 195.22 g/mol
InChI Key: CTOGPLXHZSSJBE-UHFFFAOYSA-N
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Description

1-Phenyl-1H-imidazo[4,5-c]pyridine is a chemical compound with the molecular weight of 195.22 . It is known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .


Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . A photocatalytic approach for the synthesis of imidazo[4,5-b]pyridines has also been developed .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-imidazo[4,5-c]pyridine is characterized by an imidazole ring fused with a pyridine moiety . The presence of hydrogen bond is confirmed by appearance in the IR spectra of a very broad and strong contour in the 2000–3100 cm−1 range .


Chemical Reactions Analysis

Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

1-Phenyl-1H-imidazo[4,5-c]pyridine is a powder with a melting point of 105-106°C .

Scientific Research Applications

The compound “1-Phenyl-1H-imidazo[4,5-c]pyridine” belongs to a class of compounds known as imidazopyridines . These compounds have been found to have a wide range of applications in various fields, including:

  • Medicinal Chemistry : Imidazopyridines have been found to have potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

  • Pharmaceutical Field : Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

  • Materials Science : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications .

  • Optoelectronics : Imidazopyridines are widely used for the development of emissive compounds in many application fields, such as optoelectronic devices .

  • Sensors : Imidazopyridines are used in the development of sensors .

  • Chemical Biology : Their compact shape along with remarkable photophysical properties make them suitable candidates as cell membrane probes .

  • Anticonvulsant : Bamaluzole with the imidazo[4,5-c]pyridine system is a GABA A receptor agonist patented as an anticonvulsant .

  • Anti-cancer : Imidazopyridines have shown potential as anti-cancer drugs . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells .

  • Anti-viral : Imidazopyridines have shown anti-viral properties .

  • Anti-inflammatory : These compounds have also shown anti-inflammatory properties .

  • Sedative Hypnotic : Imidazopyridines are known to be GABA A receptor agonists, which gives them sedative hypnotic properties .

  • Anti-diabetic : Imidazopyridines have shown potential in influencing enzymes involved in carbohydrate metabolism, which could make them useful in the treatment of diabetes .

  • Anti-hypertensive : These compounds have shown anti-hypertensive properties .

  • Emitters for Confocal Microscopy and Imaging : Their compact shape along with remarkable photophysical properties make them suitable candidates as emitters for confocal microscopy and imaging .

  • Anticonvulsant : Bamaluzole with the imidazo[4,5-c]pyridine system is a GABA A receptor agonist patented as an anticonvulsant .

  • Anti-viral : Imidazopyridines have shown anti-viral properties .

  • Anti-inflammatory : These compounds have also shown anti-inflammatory properties .

  • Sedative Hypnotic : Imidazopyridines are known to be GABA A receptor agonists, which gives them sedative hypnotic properties .

  • Anti-diabetic : Imidazopyridines have shown potential in influencing enzymes involved in carbohydrate metabolism, which could make them useful in the treatment of diabetes .

  • Anti-hypertensive : These compounds have shown anti-hypertensive properties .

  • Emitters for Confocal Microscopy and Imaging : Their compact shape along with remarkable photophysical properties make them suitable candidates as emitters for confocal microscopy and imaging .

Safety And Hazards

The safety information for 1-Phenyl-1H-imidazo[4,5-c]pyridine includes hazard statements H302, H315, H319, H335, and a signal word "Warning" .

Future Directions

The future directions for 1-Phenyl-1H-imidazo[4,5-c]pyridine research could include further exploration of its potential therapeutic significance . It could also involve the development of new synthetic protocols for the construction of an imidazo[4,5-c]pyridine core .

properties

IUPAC Name

1-phenylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOGPLXHZSSJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416162
Record name 1-phenylimidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-imidazo[4,5-c]pyridine

CAS RN

61532-35-2
Record name 1-phenylimidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1H-Imidazo[4,5-c]pyridine (2.01 g, 0.0169 mol), copper acetate (7.66 g, 42.2 mmol) and phenyl boronic acid (5.14 g, 042.2 mmol) in pyridine (60 mL) were stirred vigorously at 37° C. in a flask open to the atmosphere for 3 days. The mixture was allowed to cool to RT then partitioned between water and DCM (3×50 mL). The combined DCM extracts were washed with water, dried (Na2SO4) and concentrated in vacuo. The residue was purified by chromatography (SiO2 0-6% (2M ammonia in methanol) in DCM) to give 1-phenyl-1H-imidazo[4,5-c]pyridine (1.60 g) and 3-phenyl-3H-imidazo[4,5-c]pyridine (1.06 g) as white solids (combined 81%).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Intermediate 2 was prepared in a manner analogous to Intermediate 1, substituting 2-bromobenzene for 2-bromo-5-fluoropyridine. MS (ESI): mass calculated for C12H9N3, 197.07; m/z found 198.1 [M+H]+.
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AV Kazymov, LP Shchelkina - Chemistry of Heterocyclic Compounds, 1971 - Springer
Imidazopyridine derivatives as polymethine dyes Page 1 IMIDAZOPYRIDINE DERIVATIVES AS POLYMETHINE DYES II.* SOME 1-PHENYL-1H-IMIDAZO[4,5-c]PYRIDINE …
Number of citations: 2 link.springer.com
DM Swanson, BM Savall, KJ Coe… - Journal of Medicinal …, 2016 - ACS Publications
The synthesis and SAR of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists are described. Addressing P2X7 affinity and liver microsomal stability issues …
Number of citations: 29 pubs.acs.org
EN Muratov, EV Varlamova, AG Artemenko… - Future Medicinal …, 2011 - Future Science
Background: Antiviral drugs are urgently needed for the treatment of acute and chronic diseases caused by enteroviruses such as coxsackievirus B3 (CVB3). The main goal of this study …
Number of citations: 13 www.future-science.com
J Xu, H Liu, J Li, Z Zhao, BZ Tang - Advanced Optical Materials, 2021 - Wiley Online Library
Blue luminescent materials are always highly desired for organic light‐emitting diodes (OLEDs) but the electroluminescence (EL) performances for most blue emitters still need to be …
Number of citations: 20 onlinelibrary.wiley.com
EN Muratov, AG Artemenko, EV Varlamova… - Future medicinal …, 2010 - Future Science
This review explores the application of the Simplex representation of molecular structure (SiRMS) QSAR approach in antiviral research. We provide an introduction to and description of …
Number of citations: 75 www.future-science.com
RN Adamek - 2020 - search.proquest.com
Metalloenzymes are enzymes that require one or more metal ion cofactors for catalytic activity. These enzymes have been estimated to represent up to one-third of the proteome, and …
Number of citations: 3 search.proquest.com

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